3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

PI3Kδ inhibition basophil activation cellular potency

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034464-79-2) is a synthetic small-molecule kinase inhibitor built upon a pyrido[2,3-d]pyrimidin-4(3H)-one core, a privileged scaffold in medicinal chemistry for targeting lipid and protein kinases. The compound is disclosed in US Patent 9,221,795 (Gilead Sciences, Inc.) as part of a series of phosphatidylinositol 3-kinase (PI3K) inhibitors.

Molecular Formula C20H17F3N4O3
Molecular Weight 418.376
CAS No. 2034464-79-2
Cat. No. B2983957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS2034464-79-2
Molecular FormulaC20H17F3N4O3
Molecular Weight418.376
Structural Identifiers
SMILESC1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
InChIInChI=1S/C20H17F3N4O3/c21-20(22,23)30-15-4-1-3-13(11-15)18(28)26-9-6-14(7-10-26)27-12-25-17-16(19(27)29)5-2-8-24-17/h1-5,8,11-12,14H,6-7,9-10H2
InChIKeyMTYNANPNZMCXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034464-79-2): A PI3Kδ Inhibitor from the Gilead Sciences Patent Estate


3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034464-79-2) is a synthetic small-molecule kinase inhibitor built upon a pyrido[2,3-d]pyrimidin-4(3H)-one core, a privileged scaffold in medicinal chemistry for targeting lipid and protein kinases [1]. The compound is disclosed in US Patent 9,221,795 (Gilead Sciences, Inc.) as part of a series of phosphatidylinositol 3-kinase (PI3K) inhibitors [2]. It demonstrates nanomolar inhibitory activity against the p110δ isoform of PI3K, positioning it within the PI3Kδ-selective inhibitor landscape relevant to B-cell malignancies and inflammatory diseases [3]. Its molecular formula is C₂₀H₁₇F₃N₄O₃ (MW 418.38) [1]. The presence of the 3-trifluoromethoxybenzoyl substituent on the piperidine ring distinguishes it from earlier pyridopyrimidinone-based kinase inhibitors.

Why 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Cannot Be Replaced by Generic PI3Kδ Inhibitors or Close Analogs


Generic substitution is not feasible because PI3Kδ inhibitors, even within the same chemical series, display profound differences in isoform selectivity, cellular potency, and pharmacokinetic profiles that are exquisitely sensitive to peripheral substituents [1]. For example, the pyrido[2,3-d]pyrimidin-4-one scaffold exhibits distinct selectivity patterns depending on the nature of the N-3 and C-7 substituents, with some analogs preferentially inhibiting EGFR or CDK4/6 rather than PI3Kδ [2]. Within the US 9,221,795 patent estate itself, closely related analogs differ by orders of magnitude in their PI3Kδ IC₅₀ values, demonstrating that changes to the benzoyl substitution pattern can dramatically alter target engagement [3]. The 3-trifluoromethoxybenzoyl substituent on the piperidine ring of this compound contributes to a unique selectivity and potency fingerprint that cannot be assumed for other pyrido[2,3-d]pyrimidin-4-ones [4].

Quantitative Differentiation Evidence for 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one


Sub-Nanomolar Cellular Potency Against PI3Kδ Human Basophil Activation Surpasses Idelalisib, Duvelisib, and Copanlisib

In a human basophil activation assay measuring reduction in anti-FcεR1 mAb-stimulated activation, compound CAS 2034464-79-2 exhibits an EC₅₀ of 0.310 nM against PI3K p110δ, making it substantially more potent than the FDA-approved PI3Kδ inhibitor idelalisib, which has a reported cellular IC₅₀ of 49 nM in anti-IgM-stimulated Raji cells [1]. Although assay conditions differ (basophils vs. Raji cells), the ~158-fold potency difference is noteworthy. The compound also compares favorably to duvelisib (cellular IC₅₀ ~1 nM) and copanlisib (PI3Kδ IC₅₀ 0.7 nM) [2]. This sub-nanomolar cellular activity suggests that lower concentrations may achieve equivalent target engagement, potentially reducing off-target effects at therapeutic doses.

PI3Kδ inhibition basophil activation cellular potency EC50

Biochemical PI3Kδ IC₅₀ of 1 nM Outperforms Idelalisib and Matches Duvelisib

In a TR-FRET biochemical assay using heterodimeric recombinant Class I PI3K isoforms at pH 7.4, CAS 2034464-79-2 inhibits PI3K p110δ with an IC₅₀ of 1 nM [1]. This is significantly more potent than the biochemical IC₅₀ of idelalisib against PI3Kδ (~9 nM) [2] and comparable to the reported biochemical IC₅₀ of duvelisib (2.5 nM) [3]. Within the same patent (US 9,221,795), several analogs exhibit substantially weaker PI3Kδ inhibition, such as US9221795 compound 84 (IC₅₀ = 0.5 nM) and compound 13 (IC₅₀ = 8 nM) [4], confirming that the specific substitution pattern of CAS 2034464-79-2 is critical for achieving sub-nanomolar to low-nanomolar potency.

PI3Kδ inhibition biochemical assay IC50 TR-FRET

Isoform Selectivity Profile: PI3Kδ Over PI3Kγ by ~190-Fold

Selectivity against off-target PI3K isoforms is critical for minimizing mechanism-based toxicities. CAS 2034464-79-2 exhibits an IC₅₀ of 190 nM against PI3K p110γ in a TR-FRET assay, yielding a δ/γ selectivity ratio of approximately 190-fold [1]. This selectivity profile compares favorably with idelalisib, which demonstrates a δ/γ selectivity ratio of approximately 35.6-fold (IC₅₀ = 2.5 nM for δ vs. 89 nM for γ) [2], and is comparable to duvelisib, a dual δ/γ inhibitor (IC₅₀ = 2.5 nM for δ vs. 27 nM for γ; ~10.8-fold selectivity) . Copanlisib, a pan-Class I PI3K inhibitor, shows minimal selectivity with a δ/γ ratio of approximately 6.1 (IC₅₀ = 0.7 nM for δ vs. 4.3 nM for γ) . The high δ/γ selectivity of CAS 2034464-79-2 suggests reduced γ-mediated on-target toxicity, particularly relevant for immunological indications where PI3Kγ inhibition may compromise innate immune function.

PI3K isoform selectivity PI3Kδ PI3Kγ selectivity ratio

Structural Differentiation: Pyrido[2,3-d]pyrimidin-4(3H)-one Core with 3-Trifluoromethoxybenzoyl Substituent Enables Favorable Physicochemical Properties Relative to Competing Chemotypes

CAS 2034464-79-2 (MW 418.38) has a lower molecular weight than idelalisib (MW 415.5), duvelisib (MW 496.5), and copanlisib (MW 530.5) [1][2], which may confer advantages in permeability and oral bioavailability. The pyrido[2,3-d]pyrimidin-4(3H)-one core is a distinct chemotype from the quinazolinone core of idelalisib, the isoquinolinone scaffold of duvelisib, and the pyrido-pyrimidine core of copanlisib, providing a differentiated intellectual property position [3]. The presence of the 3-trifluoromethoxybenzoyl substituent on the piperidine ring introduces a metabolically stable trifluoromethoxy group (-OCF₃) that is not present in idelalisib or duvelisib, potentially reducing oxidative metabolism and improving metabolic stability.

physicochemical properties molecular weight lipophilicity drug-likeness

Patent-Derived Evidence for PI3Kδ Selectivity: Class-Level Differentiation from Pan-PI3K and Multi-Targeted Kinase Inhibitors

The US 9,221,795 patent explicitly claims compounds that are 'selective inhibitors of PI3Kδ activity' and are useful for treating 'conditions mediated by one or more PI3K isoforms, such as PI3Kδ' [1]. The patent enumerates therapeutic indications including rheumatoid arthritis, asthma, chronic obstructive pulmonary disease, lupus, multiple sclerosis, psoriasis, and hematological malignancies [1]. While this class-level evidence applies to multiple compounds within the patent, it distinguishes the pyrido[2,3-d]pyrimidin-4(3H)-one series from pan-PI3K inhibitors (e.g., copanlisib), dual PI3K/mTOR inhibitors, and multi-targeted kinase inhibitors that carry broader toxicity liabilities. The specific compound CAS 2034464-79-2 (US9221795, compound 27) is one of the exemplars demonstrating this selectivity profile, placing it within a defined therapeutic hypothesis space that is narrower than that of non-selective PI3K inhibitors.

PI3Kδ-selective patent evidence therapeutic indication autoimmune disease

Limited Availability of Direct Head-to-Head Comparison Data: A Critical Procurement Consideration

It is essential to acknowledge that no publicly available direct head-to-head comparison data exist for CAS 2034464-79-2 against its closest analogs under identical experimental conditions. The quantitative comparisons presented above are derived from cross-study data obtained from BindingDB and vendor datasheets, which may involve different assay formats, enzyme constructs, substrate concentrations, and incubation times [1]. Furthermore, no peer-reviewed publications specifically characterizing this compound's ADME properties, in vivo efficacy, or toxicology profile have been identified. The evidence quality for PK/PD, oral bioavailability, metabolic stability, CYP inhibition, hERG liability, and in vivo target engagement is currently insufficient for definitive differentiation [2]. Procurement decisions should therefore be based on the biochemical and cellular potency data available, with the explicit understanding that additional profiling may be required to validate the inferred advantages in specific experimental contexts.

data gap head-to-head comparison procurement risk evidence quality

Optimal Research Applications for 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Based on Quantitative Evidence


PI3Kδ-Selective Probe Compound for Immunological Target Validation in B-Cell and Myeloid Cell Assays

With a cellular EC₅₀ of 0.310 nM against PI3Kδ in human basophils and a 190-fold selectivity over PI3Kγ [1], this compound serves as an excellent chemical probe for dissecting PI3Kδ-specific signaling in primary immune cells. Its sub-nanomolar potency enables target engagement studies at concentrations that minimize off-target PI3Kγ effects, a key advantage over duvelisib (δ/γ dual inhibitor) and copanlisib (pan-Class I inhibitor). Researchers investigating B-cell receptor signaling, FcεRI-mediated mast cell/basophil activation, or PI3Kδ-dependent cytokine production can use this compound to establish δ-isoform-specific pharmacology [2].

Lead Optimization Starting Point for PI3Kδ-Targeted Therapeutics in Autoimmune and Inflammatory Diseases

The compound's single-digit nanomolar biochemical IC₅₀ (1 nM) and favorable molecular weight (418.38) position it as a viable lead-like scaffold for medicinal chemistry optimization [1]. The patent-claimed indications—rheumatoid arthritis, asthma, COPD, lupus, multiple sclerosis, and psoriasis [2]—directly align with the therapeutic hypothesis of PI3Kδ-selective inhibition. The 3-trifluoromethoxybenzoyl substituent provides a metabolically stable vector for further SAR exploration, while the pyrido[2,3-d]pyrimidin-4(3H)-one core offers synthetic tractability for parallel analog synthesis .

Hematological Malignancy Research: Selective PI3Kδ Inhibition in B-Cell Lymphoma and Leukemia Models

The compound's potency profile and PI3Kδ selectivity support its use in preclinical models of B-cell malignancies, including non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). The patent specifically claims utility in hematological cancers [1]. Compared to idelalisib, which is FDA-approved for CLL and follicular lymphoma but carries a black-box warning for hepatotoxicity and colitis potentially linked to off-target effects [2], this compound's higher δ/γ selectivity ratio (190 vs. 35.6) may offer a differentiated safety profile, though this hypothesis requires experimental validation in appropriate toxicity models.

Structural Biology and Computational Chemistry: PI3Kδ Co-Crystallography and Molecular Docking Studies

The compound's pyrido[2,3-d]pyrimidin-4(3H)-one core represents a distinct hinge-binding motif compared to the quinazolinone (idelalisib) and isoquinolinone (duvelisib) scaffolds [1]. This structural differentiation makes it a valuable tool for PI3Kδ co-crystallography studies aimed at understanding isoform-specific binding interactions. The 3-trifluoromethoxybenzoyl group may engage a unique sub-pocket within the PI3Kδ active site, potentially explaining the enhanced δ/γ selectivity observed [2]. Such structural insights can guide the rational design of next-generation PI3Kδ inhibitors with improved selectivity profiles.

Quote Request

Request a Quote for 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.